(5-Fluoro-1-benzofuran-2-yl)methanol
Overview
Description
“(5-Fluoro-1-benzofuran-2-yl)methanol” is a chemical compound with the CAS Number 276235-91-7 . It has a molecular weight of 166.15 . This compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring with a fluorine atom at the 5th position and a methanol group attached to the 2nd position .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 166.15 .Scientific Research Applications
Fluorination of Ketones
The compound has been explored for its role in the direct α-fluorination of ketones. Using specific reagents and solvents, researchers have successfully transformed various ketones into their corresponding α-fluoro derivatives without needing prior activation of the target molecules. This method has broad implications for synthesizing fluorinated organic compounds, which are of significant interest in medicinal chemistry due to their pharmacological properties (Stavber, Jereb, & Zupan, 2002).
Antimicrobial Activity
A novel series of benzofuran derivatives, including those related to (5-Fluoro-1-benzofuran-2-yl)methanol, have shown promising antimicrobial activity. These derivatives have been synthesized and characterized, demonstrating effectiveness against various microbial strains. This research suggests the potential of such compounds in developing new antimicrobial agents (Kenchappa et al., 2016).
Molecular Structure and Theoretical Studies
Detailed molecular structure analysis and density functional theory (DFT) studies have been conducted on related compounds. These studies include conformational analysis, molecular electrostatic potential, and physicochemical properties investigations. Understanding these aspects is crucial for designing compounds with desired properties for various applications, including material science and pharmaceuticals (Huang et al., 2021).
Inhibition of Aromatase
Derivatives of benzofuran, including those structurally related to this compound, have been evaluated for their ability to inhibit aromatase, an enzyme critical in the biosynthesis of estrogens. Such inhibitors have potential applications in treating hormone-sensitive cancers. The research highlights the significance of the benzofuran moiety in binding to the enzyme's active site, underscoring the therapeutic potential of these compounds (Saberi, Shah, & Simons, 2005).
Synthesis and Bioevaluation of Antimitotic Agents
Research has also focused on synthesizing benzofuran linked tetralones and evaluating their antimitotic activity. This work is pivotal in the search for new cancer therapies, as compounds that can effectively inhibit cell division (mitosis) may serve as potent anticancer agents. The findings suggest that certain derivatives exhibit significant antimitotic activity, highlighting the potential of benzofuran derivatives in oncology (Umesha, Sowbhagy, & Basavaraju, 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzofuran compounds, which (5-fluoro-1-benzofuran-2-yl)methanol is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, some benzofuran derivatives have been found to inhibit the formation of Aβ fibrils, which are associated with Alzheimer’s disease .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Some benzofuran derivatives have been shown to have significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Analysis
Biochemical Properties
(5-Fluoro-1-benzofuran-2-yl)methanol plays a significant role in biochemical reactions, particularly in the inhibition of amyloid-beta (Aβ) fibril formation . This compound interacts with various enzymes and proteins, including those involved in the formation of amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer’s . The nature of these interactions involves binding to specific sites on the enzymes, thereby inhibiting their activity and preventing the aggregation of amyloid-beta peptides.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of signaling pathways involved in cell survival and apoptosis, leading to changes in gene expression that promote cell health and prevent neurodegeneration . Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, particularly those genes involved in neuroprotection and anti-inflammatory responses . The compound’s ability to inhibit amyloid-beta fibril formation is a key aspect of its molecular mechanism, as it prevents the aggregation of toxic peptides that contribute to neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of neurodegeneration . These studies indicate that the compound’s neuroprotective effects can persist over time, although its potency may decrease with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on neuroprotection and cognitive function . At higher doses, it can exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels within the cell . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s localization and distribution are important factors in its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential.
Properties
IUPAC Name |
(5-fluoro-1-benzofuran-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXRFXAEZVQAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.